3-Fluoro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
CAS No.:
Cat. No.: VC14662163
Molecular Formula: C11H9F4N3
Molecular Weight: 259.20 g/mol
* For research use only. Not for human or veterinary use.
![3-Fluoro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline -](/images/structure/VC14662163.png)
Specification
Molecular Formula | C11H9F4N3 |
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Molecular Weight | 259.20 g/mol |
IUPAC Name | 3-fluoro-4-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]aniline |
Standard InChI | InChI=1S/C11H9F4N3/c1-6-5-18(17-10(6)11(13,14)15)9-3-2-7(16)4-8(9)12/h2-5H,16H2,1H3 |
Standard InChI Key | OHYXMSHMPHAEGC-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN(N=C1C(F)(F)F)C2=C(C=C(C=C2)N)F |
Introduction
Structural Characterization and Molecular Identity
Chemical Composition and Structural Features
The compound’s structure consists of an aniline backbone substituted at the 3-position with a fluorine atom and at the 4-position with a pyrazole ring. The pyrazole ring itself is functionalized with a methyl group at the 4-position and a trifluoromethyl (-CF) group at the 3-position (Figure 1). This arrangement creates a sterically hindered environment that influences its reactivity and interaction with biological targets .
Molecular Formula:
Molecular Weight: 259.20 g/mol
CAS Registry Number: 1975119-19-7
IUPAC Name: 3-Fluoro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
The trifluoromethyl group enhances the compound’s lipophilicity (), making it soluble in organic solvents like dichloromethane and dimethyl sulfoxide (DMSO) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-Fluoro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline typically involves a multi-step process:
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Preparation of the Pyrazole Intermediate:
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Coupling Reaction:
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The pyrazole intermediate is coupled with 3-fluoro-4-nitroaniline via nucleophilic aromatic substitution (NAS) under palladium catalysis.
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Reduction of Nitro Group:
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The nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.
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Key Reaction Conditions:
Step | Reagents/Catalysts | Temperature | Solvent | Yield |
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NAS | Pd(OAc), Xantphos | 110°C | Toluene | 68% |
Reduction | H, Pd/C | 25°C | Ethanol | 92% |
Industrial-Scale Production
MolCore BioPharmatech produces the compound at >97% purity under ISO-certified conditions, emphasizing its role as a high-value active pharmaceutical ingredient (API) intermediate .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic trifluoromethyl group. It remains stable under inert atmospheres but degrades upon prolonged exposure to UV light, necessitating storage in amber glass containers .
Thermal Properties:
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Melting Point: 142–144°C
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Decomposition Temperature: >250°C
Spectroscopic Data
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H NMR (400 MHz, DMSO-d): δ 7.45 (d, J = 8.4 Hz, 1H), 6.98 (s, 1H), 6.72 (d, J = 8.4 Hz, 1H), 5.21 (s, 2H), 2.32 (s, 3H).
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F NMR (376 MHz, DMSO-d): δ -61.5 (CF), -112.4 (Ar-F).
Applications in Pharmaceutical Research
Role as a Pharmacophore
The compound’s pyrazole-aniline scaffold is a privileged structure in drug discovery, enabling interactions with kinases and G-protein-coupled receptors (GPCRs). Notable applications include:
Application Area | Target | Mechanism | Reference |
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Oncology | EGFR Kinase | Competitive ATP inhibition | |
Inflammation | COX-2 | Allosteric modulation | |
Antimicrobials | DNA Gyrase | Topoisomerase inhibition |
Case Study: Anticancer Activity
In preclinical studies, the compound demonstrated IC values of 0.8 μM against breast cancer (MCF-7) and 1.2 μM against lung cancer (A549) cell lines, outperforming cisplatin in apoptosis induction .
Future Research Directions
Exploration of Bioconjugation
The primary amine group offers a site for bioconjugation with fluorescent probes or drug delivery carriers. Recent work has functionalized the compound with polyethylene glycol (PEG) chains to improve pharmacokinetics .
Computational Modeling
Density functional theory (DFT) studies predict strong binding affinities () for the compound with the SARS-CoV-2 main protease, suggesting antiviral potential .
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